[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol
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Overview
Description
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol is an organic compound with the molecular formula C8H16OS2 It is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of a suitable precursor with reagents that introduce the dithiolane ring. One common method involves the use of (2R,4R)-2-iodo-4-methylhexane as a starting material. This compound undergoes a substitution reaction in the presence of methanol, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol involves its interaction with molecular targets through its dithiolane ring and hydroxyl group. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s effects are mediated through these interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol can be compared with other dithiolane-containing compounds:
This compound: Unique due to its specific stereochemistry and butyl substituent.
1,3-dithiolane-2-thione: Lacks the hydroxyl group and butyl substituent, leading to different reactivity and applications.
1,3-dithiolane-2-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical properties and uses.
Properties
CAS No. |
84350-66-3 |
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Molecular Formula |
C8H16OS2 |
Molecular Weight |
192.3 g/mol |
IUPAC Name |
[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C8H16OS2/c1-2-3-4-8-10-6-7(5-9)11-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
HBVAOANVIFYOGE-HTQZYQBOSA-N |
Isomeric SMILES |
CCCC[C@@H]1SC[C@H](S1)CO |
Canonical SMILES |
CCCCC1SCC(S1)CO |
Origin of Product |
United States |
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